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Compound of Interest

Compound Name: Oleoside

Cat. No.: B1148882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of oleoside, a secoiridoid glycoside found in various plant species, including those

of the Olea and Ligustrum genera. This document details the key spectroscopic data and

experimental protocols essential for the unambiguous identification and characterization of this

natural product.

Physicochemical Properties and Mass Spectrometry
Oleoside possesses the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol

. Its chemical identity is registered under CAS number 178600-68-5.

Table 1: Physicochemical and Mass Spectrometry Data for Oleoside
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Property Value Source

Molecular Formula C₁₆H₂₂O₁₁ --INVALID-LINK--

Molecular Weight 390.34 g/mol --INVALID-LINK--

CAS Number 178600-68-5 --INVALID-LINK--

Mass Spectrometry Data

Ionization Mode ESI-MS/MS (Negative)

Precursor Ion [M-H]⁻ m/z 389

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
High-resolution mass spectrometry is critical for determining the elemental composition and

exact mass of oleoside.

Sample Preparation: A purified sample of oleoside (1-5 mg) is dissolved in a suitable

solvent, typically methanol or a water/acetonitrile mixture, to a final concentration of 10-100

µg/mL.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-

TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray

ionization (ESI) source.

Data Acquisition: The instrument is operated in negative ion mode to detect the deprotonated

molecule [M-H]⁻. Data is acquired over a mass range of m/z 100-1000. For tandem mass

spectrometry (MS/MS), the precursor ion at m/z 389 is isolated and subjected to collision-

induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of oleoside, providing

detailed information about the carbon-hydrogen framework and the connectivity of atoms.

While a complete, published dataset of assigned ¹H and ¹³C NMR data for oleoside is not
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readily available in a single source, the following tables provide expected chemical shift ranges

based on related secoiridoid structures.

Table 2: Predicted ¹H NMR Spectral Data of Oleoside

Proton
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 ~5.2-5.4 d ~2-4

H-3 ~7.5 s

H-5 ~4.0-4.2 m

H-6 ~2.5-2.7 m

H-7 ~1.8-2.0 m

H-8 ~5.8-6.0 q ~7.0

H-9 ~2.2-2.4 m

H-10 ~1.6-1.8 d ~7.0

H-1' ~4.5-4.7 d ~7-8

H-2' to H-6' ~3.2-3.9 m

Table 3: Predicted ¹³C NMR Spectral Data of Oleoside
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Carbon Predicted Chemical Shift (δ) ppm

C-1 ~95-98

C-3 ~150-155

C-4 ~110-115

C-5 ~70-75

C-6 ~40-45

C-7 ~130-135

C-8 ~125-130

C-9 ~45-50

C-10 ~12-15

C-11 ~170-175

C-1' ~100-103

C-2' ~74-77

C-3' ~77-80

C-4' ~70-73

C-5' ~77-80

C-6' ~61-64

Carboxyls ~170-178

Experimental Protocols for NMR Spectroscopy
Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data for

structural elucidation.[1]

Sample Preparation: Approximately 5-10 mg of the isolated oleoside is dissolved in 0.6 mL

of a deuterated solvent, such as methanol-d₄ (CD₃OD) or water-d₂ (D₂O). The solution is

then transferred to a 5 mm NMR tube.
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¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: 0-12 ppm.

Data Points: 64K.

Number of Scans: 16-32.

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

systems).[1]

Spectral Width: 0-200 ppm.

Data Points: 64K.

Number of Scans: 1024-4096, depending on sample concentration.

Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.

2D NMR - COSY (Correlation Spectroscopy):

Pulse Program: A standard gradient-enhanced COSY experiment.

Spectral Width (F1 and F2): 0-12 ppm.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 4-8 per increment.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
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Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment.

Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.

Data Points: 2048 in F2, 256 in F1.

Number of Scans: 8-16 per increment.

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.[1]

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: A standard gradient-enhanced HMBC experiment.

Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-200 ppm.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 16-32 per increment.

Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.[1]

Visualization of the Structure Elucidation Workflow
The systematic process of elucidating the structure of oleoside involves a logical flow of

experiments and data analysis.
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Caption: Workflow for the isolation and structural elucidation of oleoside.
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Key 2D NMR Correlations for Structure Assembly
The assembly of the oleoside structure relies heavily on the interpretation of 2D NMR data.

COSY experiments reveal proton-proton couplings within the same spin system, while HMBC

experiments show long-range correlations between protons and carbons, allowing for the

connection of different structural fragments.
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Caption: Key HMBC and COSY correlations for oleoside structure.
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Conclusion
The structural elucidation of oleoside is a systematic process that relies on the combined

interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments.

This technical guide provides the foundational knowledge, experimental protocols, and data

interpretation framework necessary for researchers to confidently identify and characterize

oleoside. The detailed spectroscopic analysis is paramount for understanding its chemical

properties and for advancing research into its potential biological activities and applications in

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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